2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that features a unique combination of a thiadiazole ring and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the pyrrolo[3,4-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrrolo[3,4-c]pyrroles: Compounds with this core structure also show potential in medicinal chemistry and materials science.
Uniqueness
2-Benzyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of the thiadiazole ring and pyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-benzyl-2-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-17-16(23-18-10)19-8-12-13(9-19)15(22)20(14(12)21)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGBMUNLUBBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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